molecular formula C16H16O4 B6356770 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% CAS No. 1181626-89-0

2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6356770
CAS RN: 1181626-89-0
M. Wt: 272.29 g/mol
InChI Key: TXKDNOAYFWAEAN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% (2,3-DMPBA) is a versatile organic compound used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in polar organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). 2,3-DMPBA is widely used in the synthesis of organic compounds and has been the subject of numerous scientific studies.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% has a wide range of scientific research applications. It is commonly used as a starting material in the synthesis of organic compounds due to its versatile reactivity. It is also used as a reagent in various organic reactions, such as the Williamson ether synthesis, the Grignard reaction, and the Friedel-Crafts reaction. In addition, 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% is not well understood. However, it is believed to act as an electron-withdrawing group, which can facilitate the formation of covalent bonds between organic molecules. This can be used to modify the reactivity of organic compounds, allowing for the synthesis of more complex molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% are not well understood. However, it has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. In addition, 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% has been shown to inhibit the growth of certain bacteria, which may be beneficial in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% has several advantages for lab experiments. It is a versatile compound that can be used in a variety of organic reactions. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to using 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain reactions. In addition, it is not very stable and can degrade over time.

Future Directions

There are several potential future directions for research involving 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. In addition, researchers could explore new applications for 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%, such as its use as a drug delivery system or its use in the synthesis of new organic compounds. Finally, researchers could investigate new methods for synthesizing 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%, such as the use of green chemistry techniques.

Synthesis Methods

2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Friedel-Crafts reaction. The Williamson ether synthesis is the most common method used to synthesize 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%, as it is a simple and efficient procedure. This method involves the reaction of a phenol and an alkyl halide in the presence of an aqueous base, such as sodium hydroxide, to form the desired product. The Grignard reaction is also a common method used to synthesize 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%, as it is a simple and efficient procedure. This method involves the reaction of an alkyl halide and a Grignard reagent in the presence of an aqueous base, such as sodium hydroxide, to form the desired product. The Friedel-Crafts reaction is another common method used to synthesize 2-(3,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%, as it is a simple and efficient procedure. This method involves the reaction of an aromatic compound and an alkyl halide in the presence of an acid catalyst, such as sulfuric acid, to form the desired product.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-4-6-12(13(8-10)16(17)18)11-5-7-14(19-2)15(9-11)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKDNOAYFWAEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653539
Record name 3',4'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1181626-89-0
Record name 3',4'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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